5-Hydroxyprimaquine

Descripción general

Descripción

5-Hydroxyprimaquine is a metabolite of primaquine, an 8-aminoquinoline compound primarily used as an antimalarial drug. Primaquine is known for its ability to target the liver stages of Plasmodium vivax and Plasmodium ovale, which are responsible for relapsing malaria. The hydroxylation of primaquine results in the formation of this compound, which is believed to play a significant role in the drug’s pharmacological and toxicological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyprimaquine involves the hydroxylation of primaquine. This can be achieved through various methods, including enzymatic and chemical oxidation. One common approach is the use of cytochrome P450 enzymes, particularly CYP2D6, which hydroxylates primaquine at the 5-position .

Industrial Production Methods: Industrial production of this compound is less common due to its instability and tendency to undergo further oxidation. it can be synthesized in controlled laboratory settings using optimized reaction conditions to minimize degradation .

Análisis De Reacciones Químicas

Oxidation Reactions

5-HPQ undergoes spontaneous oxidation under physiological conditions (pH 7.4, 37°C), producing hydrogen peroxide (H₂O₂) and quinone-imine derivatives as primary products . The reaction follows first-order kinetics, with the rate influenced by pH and oxygen availability.

The quinone-imine intermediates are electrophilic and capable of reacting with cellular nucleophiles like glutathione (GSH) .

Redox Cycling Activity

5-HPQ participates in redox cycling when exposed to enzymatic systems such as ferredoxin:NADP⁺ oxidoreductase, leading to sustained H₂O₂ production and hydroxyl radical (·OH) generation .

Key Steps in Redox Cycling:

-

Reduction: Quinone-imine derivatives accept electrons from NADPH via ferredoxin:NADP⁺ oxidoreductase.

-

Re-oxidation: Reduced forms react with molecular oxygen, regenerating the quinone-imine and producing superoxide (O₂⁻).

-

Radical Propagation: O₂⁻ dismutates to H₂O₂, which reacts with Fe²⁺ via the Fenton reaction to yield ·OH .

Radical Formation

Electron paramagnetic resonance (EPR) studies confirm the formation of semiquinone radicals during 5-HPQ oxidation :

-

o-Semiquinone radicals are stabilized via spin-trapping agents like 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

-

Radical generation is metal-ion-dependent, with Fe³⁺/Cu²⁺ accelerating the reaction .

Radical Characteristics:

Interaction with Erythrocyte Components

5-HPQ induces hemotoxicity via direct chemical interactions with red blood cells (RBCs):

Glucose-6-phosphate dehydrogenase (G6PD)-deficient RBCs show 5-fold higher susceptibility due to impaired antioxidant capacity .

Enzymatic Modulation

Antioxidant enzymes alter 5-HPQ’s reactive oxygen species (ROS) yield:

Synthetic and Analytical Data

5-HPQ is synthesized via demethylation of primaquine, followed by hydroxylation. Key analytical parameters:

Aplicaciones Científicas De Investigación

Pharmacological Role in Malaria Treatment

Mechanism of Action

5-Hydroxyprimaquine is produced via the hepatic CYP450 2D6 enzymatic pathway and is believed to be crucial for the clearance of dormant hypnozoites, which are responsible for relapses in P. vivax malaria infections. The metabolism of primaquine to 5-OH PQ enhances its antimalarial activity, particularly against the liver stages of the parasite .

Clinical Studies and Findings

Recent pharmacokinetic studies have demonstrated that 5-OH PQ is detectable in urine but not in plasma, indicating its rapid metabolism and elimination . A study involving 27 healthy Cambodian volunteers assessed the relationship between CYP450 2D6 genotypes and the pharmacokinetics of primaquine, revealing that individuals with certain genetic profiles (e.g., Normal Metabolizers) exhibited different metabolite levels compared to Intermediate Metabolizers .

Case Studies

Study on G6PD Deficiency

A notable case study highlighted the challenges faced by patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency when treated with primaquine. In such individuals, 5-OH PQ can lead to hemolytic anemia due to oxidative stress, necessitating careful monitoring and alternative treatment strategies .

Pharmacokinetic Variability

Another study focused on the pharmacokinetic variability of primaquine and its metabolites, including 5-OH PQ, among diverse populations. The findings indicated that genetic variations significantly influence drug metabolism and efficacy, emphasizing the need for personalized medicine approaches in malaria treatment .

Table 1: Pharmacokinetic Parameters of Primaquine Metabolites

| Parameter | Normal Metabolizers (NM) | Intermediate Metabolizers (IM) |

|---|---|---|

| Median AUC (h*ng/mL) | 460 | 560 |

| Peak Concentration (ng/mL) | Not Detected | Detected |

| Urine 5,6-Orthoquinone AUC | Higher | Lower |

Note: AUC refers to Area Under Curve, a measure of drug exposure over time.

Table 2: CYP450 2D6 Genotype Distribution

| Genotype | Frequency (%) |

|---|---|

| *1/*10 | 33 |

| *10/*10 | 30 |

| Other | 37 |

Mecanismo De Acción

The mechanism of action of 5-Hydroxyprimaquine involves its conversion to reactive metabolites, such as 5,6-orthoquinone. These metabolites generate reactive oxygen species, which can damage cellular components, including DNA and proteins. This oxidative stress is believed to contribute to the compound’s antimalarial activity by targeting the mitochondria of the malaria parasite .

Comparación Con Compuestos Similares

Primaquine: The parent compound, which is hydroxylated to form 5-Hydroxyprimaquine.

Tafenoquine: Another 8-aminoquinoline with similar antimalarial properties but different metabolic pathways.

Chloroquine: A 4-aminoquinoline with a different mechanism of action but used for similar therapeutic purposes.

Uniqueness: this compound is unique due to its role as an active metabolite of primaquine, contributing to both its therapeutic effects and potential toxicity. Its ability to generate reactive oxygen species and its instability make it a compound of significant interest in pharmacological and toxicological studies .

Actividad Biológica

5-Hydroxyprimaquine (5-OH PQ) is a significant metabolite of the antimalarial drug primaquine, known for its role in treating Plasmodium vivax infections and its potential effects on dormant liver stages known as hypnozoites. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications.

This compound is primarily produced through the enzymatic action of cytochrome P450 2D6 (CYP2D6), which converts primaquine into its active form. This metabolic pathway is crucial for the drug's effectiveness against malaria. The active metabolites, including 5-OH PQ, are believed to exert their effects through redox cycling, generating reactive oxygen species (ROS) that can damage the parasites' cellular components and lead to their clearance from the body .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A recent study involving healthy Cambodian adults assessed the relationship between CYP2D6 genotypes and the pharmacokinetics of primaquine and its metabolites. Key findings include:

- CYP2D6 Status : The study identified a significant prevalence of reduced activity alleles among participants, impacting metabolite levels.

- Urinary Excretion : The stable surrogate for 5-OH PQ, 5,6-orthoquinone, was measured in urine samples, indicating that while 5-OH PQ itself is unstable in plasma, its metabolites can be effectively tracked via urine analysis .

- Area Under Curve (AUC) : The median AUC for primaquine was lower in normal metabolizers compared to intermediate metabolizers, suggesting variability in drug metabolism among individuals .

| CYP2D6 Genotype | Predicted Phenotype | Median Plasma AUC (h*ng/mL) | Urine 5,6-Orthoquinone AUC |

|---|---|---|---|

| *1/*10 | Normal Metabolizer | 460 | Higher |

| *10/*10 | Intermediate Metabolizer | 561 | Lower |

Antimalarial Activity

The antimalarial efficacy of this compound has been linked to its ability to clear hypnozoites from the liver. Studies show that this metabolite is effective at low concentrations, with an IC50 value significantly lower than that of primaquine itself. For instance:

- IC50 Values : Research indicates that 5-OH PQ has an IC50 around 15 nM compared to primaquine's IC50 of approximately 2.59 µM . This highlights the enhanced potency of the metabolite in targeting malaria parasites.

Hemolytic Anemia

While effective against malaria, this compound has also been associated with adverse effects such as hemolytic anemia. This condition arises due to oxidative stress induced by ROS generated during the redox cycling process. Understanding this duality—its therapeutic benefits versus potential toxicities—is critical for clinical applications .

Case Studies and Clinical Implications

Several case studies have documented the clinical outcomes associated with primaquine therapy and its metabolites:

- Study on Efficacy : A study involving patients treated for P. vivax infections demonstrated that those with favorable CYP2D6 genotypes showed better treatment outcomes correlated with higher levels of urinary 5,6-orthoquinone.

- Adverse Reactions : Reports from clinical settings have indicated instances of hemolytic anemia in patients treated with primaquine, particularly in those with G6PD deficiency, underscoring the need for careful patient screening prior to treatment initiation .

Propiedades

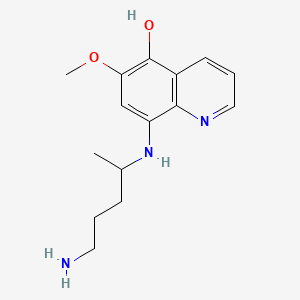

IUPAC Name |

8-(5-aminopentan-2-ylamino)-6-methoxyquinolin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-10(5-3-7-16)18-12-9-13(20-2)15(19)11-6-4-8-17-14(11)12/h4,6,8-10,18-19H,3,5,7,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIFAKQLYKKQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973289 | |

| Record name | 8-[(5-Aminopentan-2-yl)amino]-6-methoxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57695-07-5 | |

| Record name | 5-Hydroxyprimaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057695075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(5-Aminopentan-2-yl)amino]-6-methoxyquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.